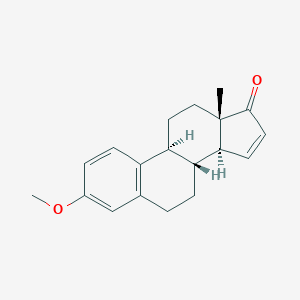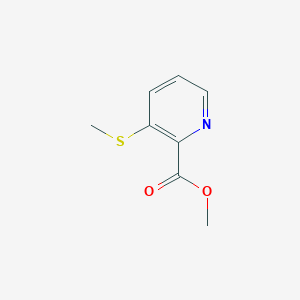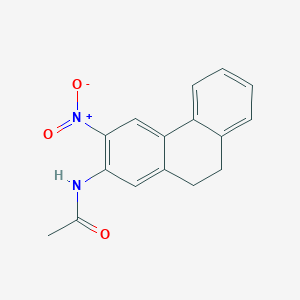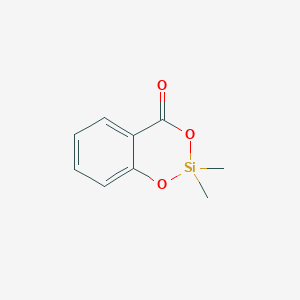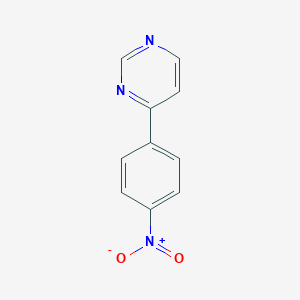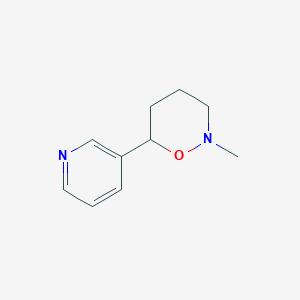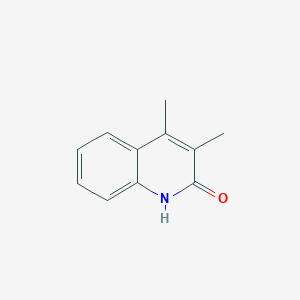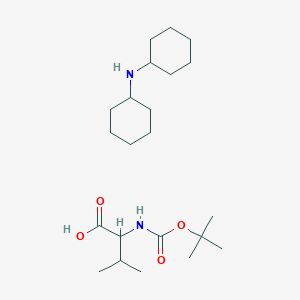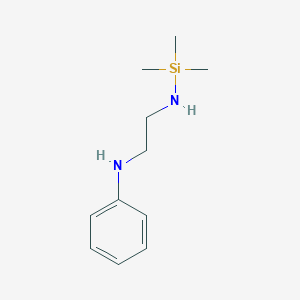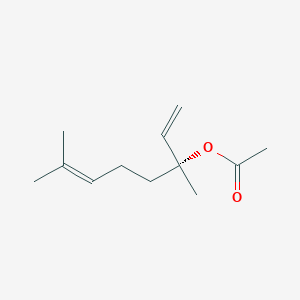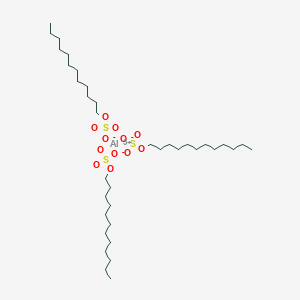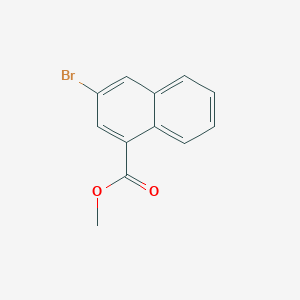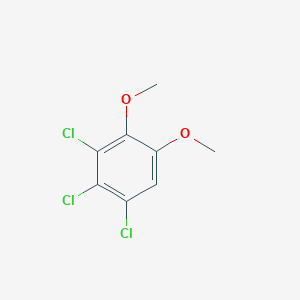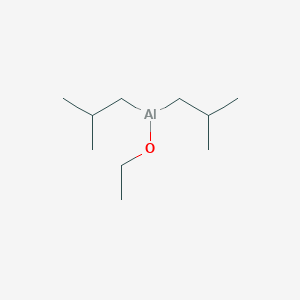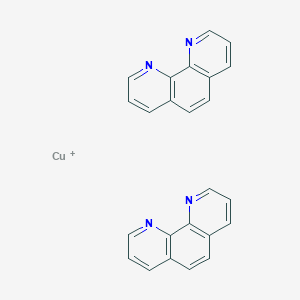
Bis(1,10-phenanthroline)copper(1+) ion
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,10-phenanthroline)copper(1+) ion, also known as Cu(phen)2+ or Cu(1,10-phen)2+, is a coordination compound of copper with two phenanthroline ligands. It has been widely studied for its potential applications in various fields, including analytical chemistry, biochemistry, and materials science.
作用机制
Bis(1,10-phenanthroline)copper(1+) ion binds to DNA and protein molecules through intercalation and coordination interactions. The phenanthroline ligands intercalate between the base pairs of DNA or the amino acid residues of protein, while the copper ion coordinates with the nitrogen and oxygen atoms of the ligands and the biomolecules. This binding results in changes in the conformation and stability of the biomolecules, which can be detected by spectroscopic methods.
生化和生理效应
Bis(1,10-phenanthroline)copper(1+) ion has been shown to have cytotoxic and antitumor effects in vitro and in vivo. It can induce DNA damage and apoptosis in cancer cells, while having minimal toxicity to normal cells. This property has led to its potential application as a chemotherapeutic agent for cancer treatment.
实验室实验的优点和局限性
Bis(1,10-phenanthroline)copper(1+) ion is a versatile and sensitive probe for DNA and protein analysis. It has high specificity and selectivity for biomolecules, and can be used in a wide range of experimental conditions. However, its cytotoxic and antitumor effects may limit its use in certain applications, and its stability and solubility may be affected by the pH and temperature of the solution.
未来方向
There are several future directions for the research and application of Bis(1,10-phenanthroline)copper(1+) ion. One direction is to explore its potential as a chemotherapeutic agent for cancer treatment, and to investigate its mechanism of action and toxicity in vivo. Another direction is to develop new methods for the detection and quantification of DNA and protein using Bis(1,10-phenanthroline)copper(1+) ion, such as biosensors and imaging techniques. Additionally, the synthesis and modification of Bis(1,10-phenanthroline)copper(1+) ion and its analogues may lead to the discovery of new coordination compounds with novel properties and applications.
合成方法
Bis(1,10-phenanthroline)copper(1+) ion can be synthesized by reacting copper(II) sulfate pentahydrate with 1,10-phenanthroline in the presence of a reducing agent such as ascorbic acid. The reaction produces Bis(1,10-phenanthroline)copper(1+) ion as a blue-green precipitate, which can be isolated by filtration and washing with water and ethanol.
科学研究应用
Bis(1,10-phenanthroline)copper(1+) ion has been widely used as a spectroscopic probe for DNA and protein analysis. It can bind to DNA and protein molecules with high affinity and specificity, resulting in changes in the UV-visible absorption and fluorescence spectra. This property has been exploited for the detection and quantification of DNA and protein in biological samples.
属性
CAS 编号 |
17378-82-4 |
|---|---|
产品名称 |
Bis(1,10-phenanthroline)copper(1+) ion |
分子式 |
C24H16CuN4+ |
分子量 |
424 g/mol |
IUPAC 名称 |
copper(1+);1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+1 |
InChI 键 |
ZEADRBDFSWYVGV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+] |
规范 SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+] |
其他 CAS 编号 |
17378-82-4 |
同义词 |
1,10-phenanthroline cuprous complex bis(1,10-phenanthroline)copper(1+) ion bis(1,10-phenanthroline)copper(1+) ion, nitrate Cu(1)(ophen)2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



